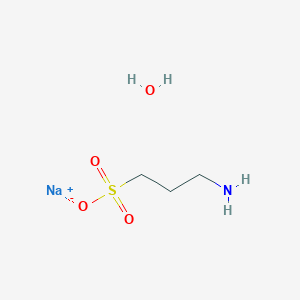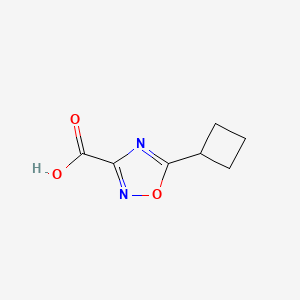![molecular formula C7H9BrN4O B13067396 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of appropriate pyrazole derivatives with brominating agents under controlled conditions. One common method includes the bromination of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound.
Scientific Research Applications
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: Similar in structure but with a pyrazinone ring instead of a pyrimidine ring.
Ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate: An ester derivative with similar reactivity.
Uniqueness
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H9BrN4O |
|---|---|
Molecular Weight |
245.08 g/mol |
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H9BrN4O/c8-4-5(6(9)13)11-12-3-1-2-10-7(4)12/h10H,1-3H2,(H2,9,13) |
InChI Key |
WOUGPWIRVSSJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C(=NN2C1)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13067318.png)

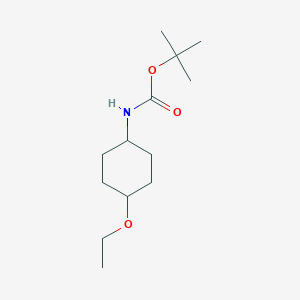

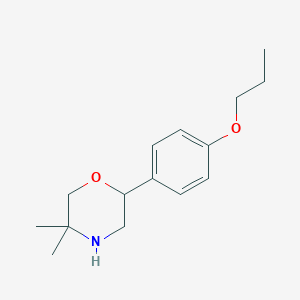
![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
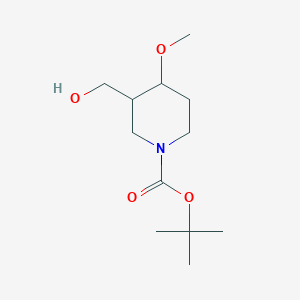

![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
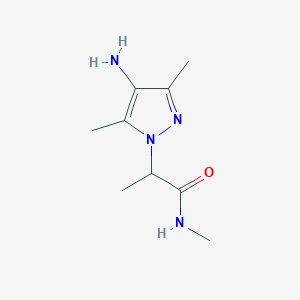
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
![5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067388.png)
